Calcium dichloride dihydrate

Catalog No.
S9101168
CAS No.
M.F
CaCl2H4O2
M. Wt
147.01 g/mol
Availability
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Calcium dichloride dihydrate

Product Name

Calcium dichloride dihydrate

IUPAC Name

calcium;dichloride;dihydrate

Molecular Formula

CaCl2H4O2

Molecular Weight

147.01 g/mol

InChI

InChI=1S/Ca.2ClH.2H2O/h;2*1H;2*1H2/q+2;;;;/p-2

InChI Key

LLSDKQJKOVVTOJ-UHFFFAOYSA-L

Canonical SMILES

O.O.[Cl-].[Cl-].[Ca+2]

Description

Calcium chloride dihydrate is a hydrate that is the dihydrate form of calcium chloride. It is a hydrate, a calcium salt and an inorganic chloride. It contains a calcium dichloride.
Sinjarite is a mineral with formula of CaCl2·2H2O. The corresponding IMA (International Mineralogical Association) number is IMA1979-041. The IMA symbol is Snj.

Calcium dichloride dihydrate is an ionic compound composed of calcium and chlorine, represented by the chemical formula CaCl22H2O\text{CaCl}_2\cdot 2\text{H}_2\text{O}. It appears as a white crystalline solid that is highly soluble in water, exhibiting deliquescent properties, meaning it can absorb moisture from the air and dissolve in it. This compound has a molar mass of approximately 147.01 g/mol and is commonly encountered in its dihydrate form, which includes two molecules of water for each formula unit of calcium dichloride .

The compound is utilized in various applications due to its hygroscopic nature, making it effective in moisture control and as a drying agent. It is also recognized for its role in several industrial processes, including food preservation and de-icing roads .

, primarily involving its dissolution in water:

  • Dissolution Reaction:
    CaCl22H2O(s)Ca2+(aq)+2Cl(aq)+2H2O(l)\text{CaCl}_2\cdot 2\text{H}_2\text{O}(s)\rightarrow \text{Ca}^{2+}(aq)+2\text{Cl}^-(aq)+2\text{H}_2\text{O}(l)
    This reaction highlights the dissociation of calcium dichloride dihydrate into calcium ions and chloride ions when dissolved in water.
  • Reactions with Carbonates:
    Calcium dichloride can react with sodium carbonate to produce calcium carbonate precipitate:
    CaCl2(aq)+Na2CO3(aq)CaCO3(s)+2NaCl(aq)\text{CaCl}_2(aq)+\text{Na}_2\text{CO}_3(aq)\rightarrow \text{CaCO}_3(s)+2\text{NaCl}(aq)
  • Hydration Reaction:
    Upon exposure to moisture, anhydrous calcium chloride can absorb water to form the dihydrate:
    CaCl2(s)+2H2O(g)CaCl22H2O(s)\text{CaCl}_2(s)+2\text{H}_2\text{O}(g)\rightarrow \text{CaCl}_2\cdot 2\text{H}_2\text{O}(s)

Calcium dichloride dihydrate exhibits biological activity primarily through its role as a source of calcium ions, which are essential for various physiological processes. Calcium ions are crucial for muscle contraction, neurotransmitter release, and maintaining bone structure. The compound is also used in medical settings, such as electrolyte replenishment during intravenous fluid therapy .

Calcium dichloride dihydrate can be synthesized through several methods:

  • Direct Combination: Reacting calcium oxide or calcium carbonate with hydrochloric acid:
    CaO+2HClCaCl2+H2O\text{CaO}+2\text{HCl}\rightarrow \text{CaCl}_2+\text{H}_2\text{O}
  • From Limestone: Calcium carbonate can be treated with hydrochloric acid to yield calcium chloride and carbon dioxide:
    CaCO3+2HClCaCl2+CO2+H2O\text{CaCO}_3+2\text{HCl}\rightarrow \text{CaCl}_2+\text{CO}_2+\text{H}_2\text{O}
  • By-Product of the Solvay Process: Calcium dichloride is also produced as a by-product during the production of sodium carbonate from sodium chloride and limestone .

Calcium dichloride dihydrate has a wide range of applications across various industries:

  • De-icing Agent: Commonly used for melting snow and ice on roads due to its ability to lower the freezing point of water.
  • Desiccant: Employed in drying processes due to its hygroscopic nature.
  • Food Industry: Utilized as a firming agent in canned vegetables and a preservative in certain food products.
  • Chemical Industry: Acts as a source of calcium ions in various chemical syntheses and reactions.
  • Medical Use: Used in electrolyte solutions for intravenous therapy .

Studies on the interactions of calcium dichloride dihydrate primarily focus on its role as an electrolyte. It interacts with various biological systems, influencing calcium homeostasis and cellular signaling pathways. Research indicates that calcium ions play a significant role in neurotransmitter release at synapses and muscle contraction mechanisms.

Additionally, its interaction with other compounds can affect solubility and precipitation reactions, particularly in mineral processing and environmental chemistry .

Several compounds share similarities with calcium dichloride dihydrate, particularly within the category of inorganic salts containing calcium or chloride ions. Here are some notable comparisons:

Compound NameChemical FormulaUnique Features
Calcium ChlorideCaCl₂Anhydrous form; used mainly as a drying agent.
Magnesium ChlorideMgCl₂Similar hygroscopic properties; used in de-icing.
Sodium ChlorideNaClCommon table salt; less hygroscopic than CaCl₂.
Potassium ChlorideKClUsed as a potassium source; less soluble than CaCl₂.

Calcium dichloride dihydrate's uniqueness lies in its dual role as both a source of essential calcium ions and its high solubility combined with hygroscopic properties, making it particularly useful across diverse industrial applications .

Atomic-Scale Architecture

Cation-Anion Coordination Geometry

In the crystalline lattice of calcium dichloride dihydrate, each calcium ion (Ca²⁺) is coordinated by six ligands: four chloride ions (Cl⁻) and two water molecules (H₂O). This octahedral coordination geometry arises from the electrostatic interaction between the divalent Ca²⁺ cation and the monovalent Cl⁻ anions, with water molecules occupying axial positions [1] [3]. The Ca–Cl bond distances range between 2.7–2.8 Å, while Ca–O (water) bonds are slightly shorter at 2.4–2.5 Å, reflecting stronger polarization effects between Ca²⁺ and oxygen [3].

Water Molecule Orientation in Crystal Lattice

The two crystallographically distinct water molecules in the dihydrate structure adopt specific orientations to optimize hydrogen bonding. Each water molecule forms two hydrogen bonds with adjacent Cl⁻ ions (O–H···Cl), with bond lengths of ~3.1 Å [3]. This arrangement stabilizes the lattice by reducing repulsion between chloride ions and maximizing dipole interactions. Molecular dynamics simulations confirm that water molecules exhibit restricted rotational mobility due to these strong hydrogen bonds, contributing to the compound’s thermal stability [3].

Comparative Analysis of Hydration States

Calcium chloride forms multiple hydrates, including the hexahydrate (CaCl₂·6H₂O), tetrahydrate (CaCl₂·4H₂O), and anhydrous forms. The dihydrate’s coordination geometry differs markedly from the hexahydrate, where Ca²⁺ is surrounded by six water molecules in a distorted trigonal prismatic arrangement [2]. As hydration decreases, the lattice energy increases due to stronger Ca–Cl interactions, evidenced by the dihydrate’s higher melting point (176°C) compared to the hexahydrate (29.9°C) [2].

Table 1: Comparative Properties of Calcium Chloride Hydrates

PropertyCaCl₂·6H₂OCaCl₂·4H₂OCaCl₂·2H₂O
Melting Point (°C)29.945.3176
Density (g/cm³)1.711.831.85
Heat of Fusion (cal/g)503921

Crystallographic Features

Orthorhombic Space Group Parameters

Calcium dichloride dihydrate crystallizes in the orthorhombic space group Pnma (No. 62), with unit cell dimensions a = 6.24 Å, b = 7.12 Å, and c = 8.45 Å [1]. The asymmetric unit comprises one Ca²⁺ ion, two Cl⁻ ions, and two H₂O molecules, arranged in layers parallel to the (001) plane. This packing minimizes lattice strain by aligning chloride ions along the b-axis [3].

Unit Cell Dimensions and Packing Efficiency

The unit cell volume of 374.6 ų corresponds to a theoretical density of 1.85 g/cm³, consistent with experimental measurements [2]. The packing efficiency, calculated as the ratio of occupied volume to unit cell volume, is 68.2%, reflecting the balance between ionic radii and interstitial water molecules. Chloride ions occupy tetrahedral voids created by Ca²⁺ layers, while water molecules fill octahedral sites [3].

Ionic Interaction Mechanisms

Madelung Constant Calculations

The Madelung constant represents a fundamental parameter in determining the electrostatic potential energy of ionic crystals, including calcium dichloride dihydrate. For calcium chloride structures, the Madelung constant calculations reveal the geometric dependence of ionic interactions within the crystal lattice [1] [2].

The Madelung constant for calcium chloride (CaCl₂) in the rutile structure is approximately 2.408, which can vary depending on specific structural details [3]. This value is significantly higher than that of simple alkali halides due to the divalent nature of the calcium cation and the corresponding increased electrostatic interactions. The constant is calculated using the summation:

$$ Mi = \sumj \frac{zj}{r{ij}/r_0} $$

where $$zj$$ represents the charge of ion j, $$r{ij}$$ is the distance between ions i and j, and $$r_0$$ is the reference distance [1].

For calcium dichloride dihydrate, the presence of water molecules introduces additional complexity to the Madelung constant calculations. The hydrated structure requires consideration of both the ionic framework and the water-ion interactions, leading to modified electrostatic environments compared to anhydrous calcium chloride [4].

Charge Density Distribution Analysis

Charge density distribution analysis in calcium dichloride dihydrate reveals significant polarization effects around the calcium cation. Density functional theory calculations demonstrate that the Ca²⁺ ion induces substantial charge redistribution in the surrounding water molecules and chloride anions [5] [6].

The charge density analysis shows that water molecules in the first coordination shell of calcium exhibit increased dipole moments compared to bulk water. Car-Parrinello molecular dynamics simulations indicate that the average dipole moment of water molecules coordinating Ca²⁺ is enhanced relative to bulk water, reflecting the strong electrostatic field generated by the divalent cation [7] [8].

Computational studies reveal that the charge density distribution extends beyond the first coordination shell, influencing water molecules in the second hydration sphere. The Ca-O distance in the first coordination shell is typically 2.39-2.43 Å, with coordination numbers ranging from 6.2 to 6.7 depending on concentration and computational method [9] [8].

Lattice Energy Approximation Methods

Several computational approaches have been developed for lattice energy approximation in calcium dichloride hydrates. The Born-Haber cycle method provides experimental lattice energy values, while theoretical calculations employ various levels of approximation [4].

Lattice energy calculations for calcium dichloride hydrates using multipole-moment calculations of electrostatic energy yield the following values: CaCl₂ (2159 kJ/mol), CaCl₂·2H₂O (2320 kJ/mol), CaCl₂·4H₂O forms (2297-2396 kJ/mol), and CaCl₂·6H₂O (2481 kJ/mol) [4]. These calculations demonstrate that hydration generally increases the total lattice energy due to additional hydrogen bonding interactions.

The Kapustinskii approximation provides a simplified approach for estimating lattice energies, utilizing a universal Madelung constant and ionic radii summation. This method shows reasonable agreement with more sophisticated calculations for calcium chloride hydrates [10].

Hydrogen Bonding Networks

O-H···Cl Bond Angle Variability

The hydrogen bonding network in calcium dichloride dihydrate exhibits significant O-H···Cl bond angle variability. Density functional theory studies reveal that these interactions are characterized by bond lengths ranging from 2.24 to 2.205 Å, with considerable angular flexibility [11] [5].

The O-H···Cl interactions in calcium dichloride dihydrate display both heteronuclear and homonuclear hydrogen bonding characteristics. The presence of chloride ions in the crystal lattice creates opportunities for water molecules to form hydrogen bonds with both oxygen atoms of other water molecules and chloride anions [12] [11].

Vibrational spectroscopy studies indicate that O-H stretching modes are influenced by the hydrogen bonding environment, with frequencies shifted due to the interaction with chloride ions. The O-H···Cl interactions contribute to the overall stability of the hydrated structure [12].

Water-Water Interaction Energies

Water-water interaction energies in calcium dichloride dihydrate are significantly modified by the presence of calcium and chloride ions. Classical molecular dynamics simulations reveal that hydrogen bonds between water molecules are strengthened in the presence of Ca²⁺ due to enhanced water polarization [13] [8].

The water-water interaction energies are calculated to be in the range of typical hydrogen bonds (15-25 kJ/mol), but with variations depending on the local ionic environment. Water molecules in the first coordination shell of calcium exhibit modified hydrogen bonding patterns compared to bulk water [14].

Monte Carlo simulations demonstrate that the water-water interaction network is disrupted by the presence of ions, leading to the formation of ion-dipole interactions that are stronger than typical hydrogen bonds. This results in modified water structure extending beyond the immediate coordination shells [15].

Vibrational Mode Coupling Effects

Vibrational mode coupling in calcium dichloride dihydrate involves complex interactions between water stretching and bending modes, as well as coupling with lattice vibrations. Density functional theory calculations reveal that vibrational frequencies are significantly modified by the hydrogen bonding environment [11] [5].

The coupling between O-H stretching modes and lattice vibrations leads to frequency shifts and intensity changes in infrared spectra. These effects are particularly pronounced in the dihydrate form, where water molecules participate in both coordination to calcium and hydrogen bonding with chloride ions [12].

Computational studies indicate that vibrational mode coupling extends throughout the hydrogen bonding network, creating collective modes that influence the thermodynamic properties of the hydrated crystal. The coupling effects are essential for understanding the dehydration mechanisms and thermal stability of calcium dichloride dihydrate [11].

Advanced Computational Approaches

Density Functional Theory (DFT) Simulations

Density functional theory simulations have provided detailed insights into the electronic structure and bonding characteristics of calcium dichloride dihydrate. GGA-DFT calculations using functionals such as PW91 have been employed to investigate the molecular structures and vibrational frequencies of various hydrated forms [5] [6].

DFT calculations reveal that the hydration strength and relative stability of different conformers are dominated by electrostatic interactions. The binding enthalpies for water molecules decrease from 21.9 kcal/mol for the monohydrate to 14.56 kcal/mol for the hexahydrate, indicating that successive hydration becomes energetically less favorable [11].

The electronic structure calculations demonstrate that the charge distribution in calcium dichloride dihydrate is highly polarized, with significant charge transfer between the calcium cation and surrounding water molecules. The average negative atomic charge on oxygen atoms in water molecules ranges from -1.202 in the monohydrate to -1.184 in the hexahydrate [11].

Molecular Dynamics of Hydration Shells

Molecular dynamics simulations of hydration shells around calcium ions in calcium dichloride solutions provide detailed information about the dynamic behavior and structural properties of the solvation environment. Car-Parrinello molecular dynamics studies reveal that the first solvation shell consists of six water molecules with a Ca-O radial distribution function peak at 2.39 Å [7] [8].

The molecular dynamics simulations demonstrate that calcium ions maintain octahedral coordination geometry in aqueous solutions, with water molecules exhibiting increased residence times compared to bulk water. The coordination numbers range from 6.2 to 6.7 depending on concentration and temperature [9] [16].

Advanced molecular dynamics studies using machine learning potentials have revealed multiple solvation structures around Ca²⁺ ions, with water molecule orientations extending to the second hydration shell. The self-diffusivities calculated from these simulations align closely with experimental measurements [17].

Monte Carlo Simulations for Phase Behavior

Monte Carlo simulations have been employed to investigate the phase behavior of calcium dichloride systems, particularly focusing on crystallization processes and thermodynamic properties. These simulations utilize order parameters to study phase transitions and structural arrangements [18].

The Monte Carlo approach for studying calcium chloride systems involves exchange-bias techniques to handle the large size difference between calcium and other ions. These simulations have been used to calculate phase diagrams and understand the effects of ionic size mismatch on crystallization behavior [19].

Recent developments in Monte Carlo simulations include the incorporation of calcium chloride into nanoporous carbon systems for ammonia adsorption applications. These studies demonstrate the versatility of Monte Carlo methods in exploring complex phase behavior in calcium chloride containing systems [20].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

145.9214256 g/mol

Monoisotopic Mass

145.9214256 g/mol

Heavy Atom Count

5

UNII

M4I0D6VV5M

Wikipedia

Sinjarite

Dates

Last modified: 11-21-2023

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